5-[(Benzyloxy)methyl]quinolin-8-ol
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Overview
Description
5-[(Benzyloxy)methyl]quinolin-8-ol is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is a derivative of quinolin-8-ol, where a benzyloxy methyl group is attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Benzylation: The hydroxyl group at the 8-position of quinolin-8-ol is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The benzyloxy-protected quinolin-8-ol is then methylated at the 5-position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Benzyloxy)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound without the benzyloxy methyl group.
5-Methylquinolin-8-ol: A derivative with a methyl group at the 5-position instead of the benzyloxy methyl group.
5-[(Methoxy)methyl]quinolin-8-ol: A derivative with a methoxy methyl group instead of the benzyloxy methyl group.
Uniqueness
5-[(Benzyloxy)methyl]quinolin-8-ol is unique due to the presence of the benzyloxy methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
5-(phenylmethoxymethyl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-9-8-14(15-7-4-10-18-17(15)16)12-20-11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAXDRSZAWSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C=CC=NC3=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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